molecular formula C16H15N3S B2367471 1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea CAS No. 331460-01-6

1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea

Cat. No. B2367471
CAS RN: 331460-01-6
M. Wt: 281.38
InChI Key: GLKKVAWXIXTKRF-UHFFFAOYSA-N
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Description

“1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea” is a chemical compound with the molecular formula C16H15N3S . It is a thiourea derivative . The exact properties and applications of this specific compound are not widely documented in the available literature.


Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea” consists of 16 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom . The exact structure and bond lengths/angles would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

Specific chemical reactions involving “1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea” are not detailed in the available literature. Thioureas are known to participate in various chemical reactions, but the specifics would depend on the exact substituents present .

Scientific Research Applications

Synthesis and Structural Characterization

  • Thiourea derivatives, like 1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea, are known for their sulfur and nitrogen content, making them significant in drug research. The study by Ruswanto et al. (2015) focused on the synthesis of novel thiourea derivatives and their structural confirmation through IR, MS, and NMR techniques. Their derivatives exhibited substantial in vitro cytotoxicity against HeLa cell lines, showing potential for cancer treatment applications (Ruswanto et al., 2015).

Molecular and Crystal Structure Analysis

  • The molecular and crystal structures of thiourea derivatives have been explored in detail. Okuniewski et al. (2017) synthesized two thiourea derivatives, analyzing their intra- and intermolecular interactions, including hydrogen bonding and quasi-aromatic pseudo-ring stacking interactions. The study provided insights into the self-organization of these compounds in the solid state (Okuniewski et al., 2017).

Coordination Chemistry and Complex Formation

  • Thiourea derivatives are significant in coordination chemistry. A study by Okuniewski et al. (2015) reported on the synthesis of 1-benzoylthiourea complexes of mercury(II), highlighting different stoichiometries and molecular organization. The research emphasized the versatility of thiourea derivatives in forming coordination compounds with potential applications in various scientific fields (Okuniewski et al., 2015).

Nonlinear Optical (NLO) Properties

  • The nonlinear optical properties of unsymmetrical acyl thiourea derivatives were investigated by Ashfaq et al. (2021). The study provided insights into the structure-property relationship of these compounds, emphasizing their potential use in advanced NLO applications due to their charge-transfer characteristics (Ashfaq et al., 2021).

Corrosion Inhibition

  • Thiourea derivatives have been studied for their corrosion inhibition properties. Dinh et al. (2021) investigated 1-Benzyl-3-phenyl-2-thiourea as an effective steel corrosion inhibitor, demonstrating its high inhibition efficiency and the role of thiourea functional groups in adsorption and protection of steel surfaces (Dinh et al., 2021).

properties

IUPAC Name

1-benzyl-3-(3-cyano-4-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-12-7-8-15(9-14(12)10-17)19-16(20)18-11-13-5-3-2-4-6-13/h2-9H,11H2,1H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKKVAWXIXTKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(3-cyano-4-methylphenyl)thiourea

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